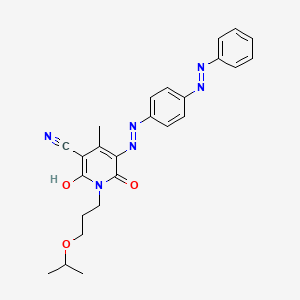

![molecular formula C12H15N3S B1489770 (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine CAS No. 1248293-61-9](/img/structure/B1489770.png)

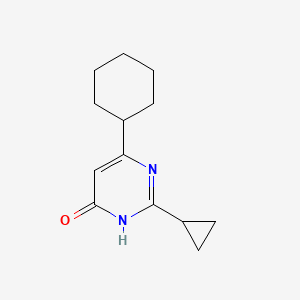

(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine

Descripción general

Descripción

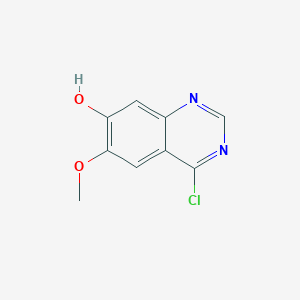

“(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” is a chemical compound with the molecular formula C12H15N3S . It is used in various fields of research .

Synthesis Analysis

The synthesis of this compound has been described in various studies . For instance, one study reported the synthesis of this compound from aniline and potassium thiocyanate .

Molecular Structure Analysis

The molecular structure of “(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” has been studied using various techniques . For example, one study reported the IR (KBr) ν max 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1; 1 H NMR (CDCl 3) δ 10.28 (s, 1H, NH), 7.72–7.74 (d, 1H, J = 7.66 Hz), 7.64–7.67 (d, 1H, J = 7.88 Hz), 6.06–7.45 (m, 5H, ArH), 6.32 (t, 1H, NH), 4.48 (s, 2H, CH 2); MS (FAB) m/z 274 (M + 1) + .

Chemical Reactions Analysis

The chemical reactions involving “(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” have been explored in several studies . For example, one study reported the use of this compound in the synthesis of novel anti-Parkinsonian agents .

Physical And Chemical Properties Analysis

“(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” has a molecular weight of 233.33 . It has been reported to have a melting point of 248°C .

Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Properties

- Application Summary : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .

- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

- Results : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. They also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

2. Therapeutic Potential

- Application Summary : Imidazole, a five-membered heterocyclic moiety, has become an important synthon in the development of new drugs. Its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The specific methods of application vary depending on the specific derivative and its intended use .

- Results : There are many examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

3. Anti-Parkinsonian Agents

- Application Summary : 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .

- Methods of Application : The compounds were synthesized and then tested in mice for their ability to alleviate haloperidol-induced catalepsy .

- Results : Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents. With the exception of 2-chloro,5-trifluoromethyl-substituted analog, halogen-substituted derivatives exhibited moderate anti-Parkinsonian activity .

4. Anti-Inflammatory and Analgesic Activities

- Application Summary : Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

- Methods of Application : The specific methods of application vary depending on the specific derivative and its intended use .

- Results : The results showed that these compounds have potential anti-inflammatory and analgesic activities .

5. Anti-Inflammatory Properties

- Application Summary : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .

- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

- Results : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. They also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

6. Therapeutic Potential

- Application Summary : The compound is part of a pharmaceutical composition comprising a therapeutically effective amount of a compound in combination with a pharmaceutically acceptable carrier for treating a condition or disorder modulated by the histamine-3 receptors .

- Methods of Application : The specific methods of application vary depending on the specific derivative and its intended use .

- Results : The compound has potential therapeutic applications in a wide range of conditions and disorders, including acute myocardial infarction, Alzheimer’s disease, asthma, attention-deficit hyperactivity disorder, bipolar disorder, cognitive dysfunction, cognitive deficits in psychiatric disorders, deficits of memory, deficits of learning, dementia, cutaneous carcinoma, drug abuse, diabetes, type II diabetes, depression, epilepsy, gastrointestinal disorders, inflammation, insulin resistance syndrome, jet lag, medullary thyroid carcinoma, melanoma, Meniere’s disease, metabolic syndrome, mild cognitive impairment, migraine, mood and attention alteration, motion sickness, narcolepsy, neurogenic inflammation, obesity, obsessive compulsive disorder, pain, neuropathic pain, osteoarthritis pain, Parkinson’s disease, polycystic ovary syndrome, schizophrenia, cognitive deficits of schizophrenia, seizures, septic shock, Syndrome X, Tourette’s syndrome, vertigo, and sleep disorders .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c13-8-9-4-3-7-15(9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPAJIGHGXTTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

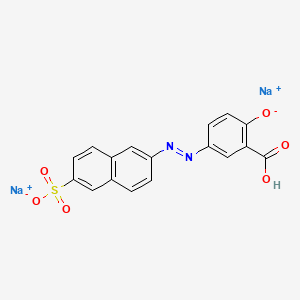

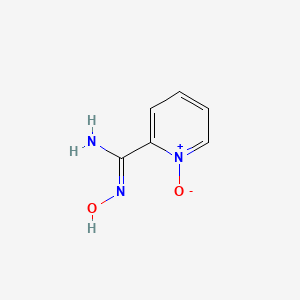

![4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1489687.png)

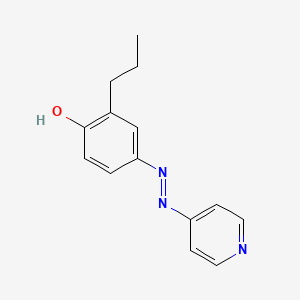

![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)

![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/no-structure.png)

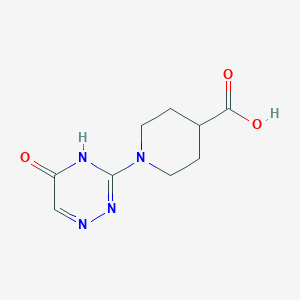

![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)